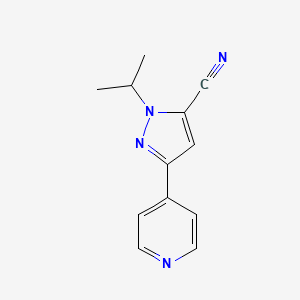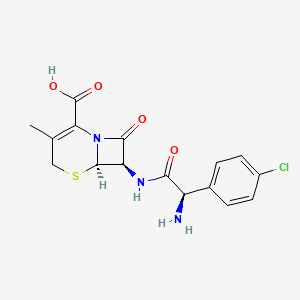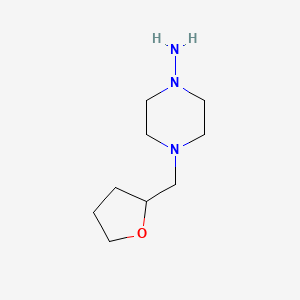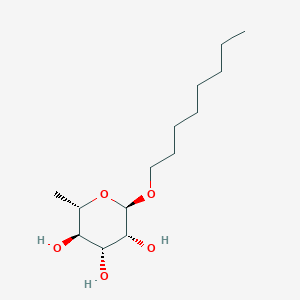
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate is a complex organic compound with potential applications in various scientific fields. This compound features an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azido group: This can be achieved by reacting an appropriate precursor with sodium azide under controlled conditions.
Introduction of the fluoro-substituted aromatic ring: This step involves the use of a fluorinated aromatic compound, which is then coupled with the morpholine moiety.
Acetylation: The final step involves acetylation to introduce the acetate group, often using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azido and fluoro groups.
Medicine: Investigated for its potential as a precursor for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the fluoro-substituted aromatic ring can interact with biological targets through halogen bonding. The morpholine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Azido-3-(N-(3-chloro-4-morpholinophenyl)acetamido)propan-2-yl Acetate: Similar structure but with a chloro group instead of a fluoro group.
(S)-1-Azido-3-(N-(3-bromo-4-morpholinophenyl)acetamido)propan-2-yl Acetate: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate imparts unique properties such as increased stability and specific interactions with biological targets, making it distinct from its chloro and bromo analogs.
Properties
Molecular Formula |
C17H22FN5O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[(2S)-1-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-3-azidopropan-2-yl] acetate |
InChI |
InChI=1S/C17H22FN5O4/c1-12(24)23(11-15(10-20-21-19)27-13(2)25)14-3-4-17(16(18)9-14)22-5-7-26-8-6-22/h3-4,9,15H,5-8,10-11H2,1-2H3/t15-/m1/s1 |
InChI Key |
JUPGITOFQRFYMD-OAHLLOKOSA-N |
Isomeric SMILES |
CC(=O)N(C[C@@H](CN=[N+]=[N-])OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
Canonical SMILES |
CC(=O)N(CC(CN=[N+]=[N-])OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)





![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)


![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)

